1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 4-chlorobenzaldehyde, 2-phenylethylamine, and chromone derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, methanol), and catalysts (e.g., acids, bases).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and selective catalysts.
Purification Techniques: Advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional functional groups.
Reduction: May yield reduced derivatives with simpler structures.
Substitution: May yield substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, etc.
Effects: Inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives, such as:
Uniqueness
Structural Features: The presence of the 4-chlorophenyl group and the specific dihydrochromeno-pyrrole structure.
Biological Activity: Unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C25H18ClNO3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18ClNO3/c26-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)30-24(21)25(29)27(22)15-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2 |
InChI Key |
KABATOZKEXAHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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